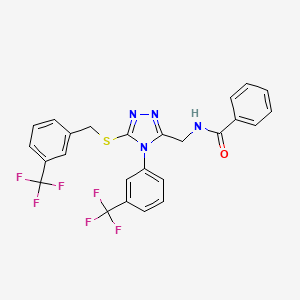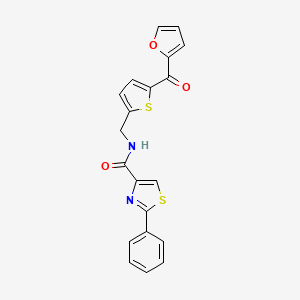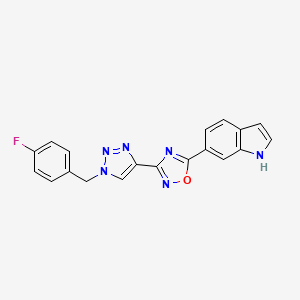
3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H13FN6O and its molecular weight is 360.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : Compounds related to the 1,2,4-oxadiazole and 1,2,4-triazole families have been synthesized and tested for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Particularly, derivatives containing oxadiazole and triazole structures demonstrated notable antioxidant and antimicrobial properties (Menteşe, Ülker, & Kahveci, 2015).
Antineoplastic Activity : Indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives have been evaluated for their antineoplastic activity, suggesting potential applications in cancer research (Farghaly, Haider, & Lee, 2012).
Microwave-assisted Synthesis and Antimicrobial Evaluation : Novel compounds with 1,2,4-triazole and oxadiazole structures have been synthesized using microwave irradiation, showing effectiveness in antimicrobial applications (Gomha & Riyadh, 2011).
Antifungal and Apoptotic Effects
- Antifungal and Apoptotic Effects Against Candida Species : Triazole-oxadiazole compounds have been synthesized and shown to have significant antifungal and apoptotic effects on Candida species, highlighting their potential as antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Miscellaneous Applications
Synthesis and Antimicrobial Activities : 1,2,4-Triazole derivatives have been synthesized and characterized for their antimicrobial activity against various bacterial strains and fungi (Kaneria et al., 2016).
Antimicrobial Activity of Novel Derivatives : Synthesis of novel indole derivatives containing oxadiazole and triazole moieties has been explored for antimicrobial applications (Shi et al., 2015).
Lipase and α-Glucosidase Inhibition : Novel heterocyclic compounds derived from 1,2,4-triazole have been investigated for their potential inhibitory effects on lipase and α-glucosidase, important for metabolic research (Bekircan, Ülker, & Menteşe, 2015).
GABAA/benzodiazepine Receptor Affinity and Seizure Threshold : Benzodiazepine analogues containing triazole and oxadiazole structures have been studied for their affinity to the GABAA/benzodiazepine receptor complex and their effect on seizure thresholds (Mashayekh et al., 2014).
Properties
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-5-(1H-indol-6-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN6O/c20-15-5-1-12(2-6-15)10-26-11-17(23-25-26)18-22-19(27-24-18)14-4-3-13-7-8-21-16(13)9-14/h1-9,11,21H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOARFVYWORCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=NC(=NO3)C4=CN(N=N4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2497680.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)
![2-{1-[4-(Morpholin-4-yl)benzoyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2497683.png)
![2-((2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497688.png)
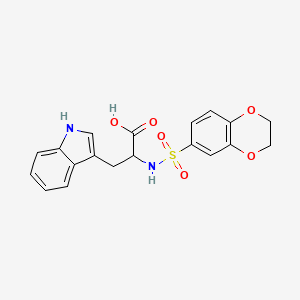
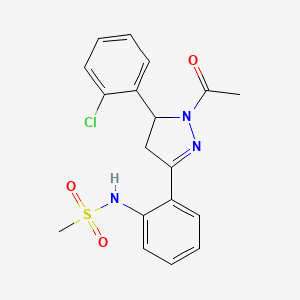

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2497694.png)
![2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B2497695.png)
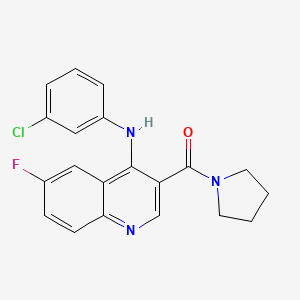
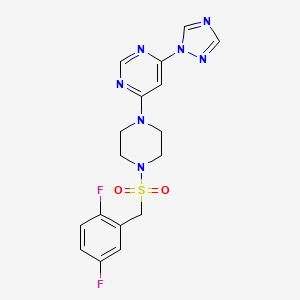
![N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2497700.png)
